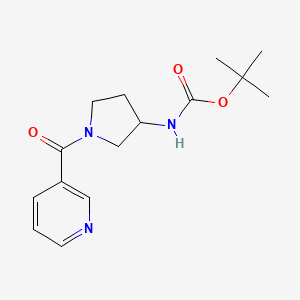

(R)-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C15H21N3O3 |

|---|---|

Molecular Weight |

291.35 g/mol |

IUPAC Name |

tert-butyl N-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-12-6-8-18(10-12)13(19)11-5-4-7-16-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3,(H,17,20) |

InChI Key |

DYHVARFICBOIJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

Introduction of the Nicotinoyl Group: The nicotinoyl group is introduced through a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with the pyrrolidine ring.

Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired carbamate.

Industrial Production Methods

Industrial production of ®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with two structurally related carbamates:

(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate ()

tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate ()

*Estimated based on structural analogy to and .

Key Comparative Insights

- Substituent Effects: The nicotinoyl group in the target compound may enhance solubility in polar solvents compared to the trifluoromethylpyrimidine (), which increases lipophilicity and metabolic stability. The pyrimidin-2-yl group () offers a planar heterocycle for hydrogen bonding or π-π interactions . The trifluoromethyl group () introduces steric and electronic effects that could modulate binding to hydrophobic enzyme pockets, whereas the nicotinoyl group might engage in polar interactions (e.g., with nicotinic acetylcholine receptors) .

Stereochemical Considerations :

- Synthetic Accessibility: The Boc-protection and acylation steps (similar to ) are likely efficient (~84–92% yield for analogous reactions), but the nicotinoylation may require optimized conditions to avoid racemization .

Biological Activity

(R)-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate, also known as KS-5808, is a chiral compound characterized by its unique structural features, including a pyrrolidine ring, a nicotinoyl group, and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity and therapeutic applications.

- Molecular Formula : C₁₅H₂₁N₃O₃

- CAS Number : 1353984-07-2

- Synonyms : (R)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate, 1286208-26-1

The biological activity of (R)-tert-butyl (1-nicotinoylpyrrolidin-3-yl)carbamate is primarily attributed to its interactions with various biological targets. The nicotinoyl group is believed to facilitate binding to specific receptors or enzymes, potentially modulating their activity. The stability provided by the pyrrolidine ring and the carbamate moiety enhances its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that (R)-tert-butyl (1-nicotinoylpyrrolidin-3-yl)carbamate may have potential as an anticancer agent. In vitro tests have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating a possible mechanism involving apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, likely due to its interaction with nicotinic acetylcholine receptors. This interaction could provide therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotection | Interaction with nicotinic receptors | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that (R)-tert-butyl (1-nicotinoylpyrrolidin-3-yl)carbamate significantly reduced cell viability in a dose-dependent manner. The mechanism was further explored through flow cytometry, which indicated an increase in apoptotic cells following treatment with the compound.

Case Study: Neuroprotective Potential

In a model of neurodegeneration, administration of (R)-tert-butyl (1-nicotinoylpyrrolidin-3-yl)carbamate resulted in decreased neuronal death and improved behavioral outcomes in treated animals compared to controls. This suggests that the compound may exert protective effects against neurotoxic insults.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.